molecular formula C5H4FN B1216828 2-Fluoropyridine CAS No. 372-48-5

2-Fluoropyridine

Cat. No. B1216828
CAS RN: 372-48-5
M. Wt: 97.09 g/mol
InChI Key: MTAODLNXWYIKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Fluoropyridine derivatives, including 2-amino-5-fluoropyridine, has been explored through various methods, aiming to improve yield, purity, and efficiency. One approach involves the use of 2-aminopyridine as a starting material, undergoing processes such as nitrification, amino acetylation, reduction of nitro, diazolization, Schiemann reaction, and hydrolysis of acetyl, leading to novel synthesis routes with improved outcomes (Chen Ying-qi, 2008). Another methodology includes diazotization followed by solventless thermolysis and hydrolysis, achieving significant yields (Huang Gang, 2006).

Molecular Structure Analysis

The molecular structure of 2-Fluoropyridine and its derivatives plays a crucial role in their reactivity and application. Structural analyses, including NMR and IR spectroscopy, provide insights into the arrangement of atoms and the impact of fluorination on the compound's properties. The electronic effects induced by the fluorine atom are pivotal in determining the molecule's reactivity and its interaction with other chemical species.

Chemical Reactions and Properties

2-Fluoropyridine participates in various chemical reactions, showcasing its versatility. For instance, its reaction with amino-acid derivatives illustrates its potential in peptide synthesis and modification (D. Sarantakis et al., 1968). Additionally, its use as a ligand in Pd-catalyzed reactions underlines its utility in facilitating selective chemical transformations (Y. Izawa & S. Stahl, 2010).

Scientific Research Applications

  • Catalysis and Fluorination Processes : 2-Fluoropyridine is used in catalysis and fluorination processes. Cochon et al. (2010) demonstrated the selective preparation of 2-fluoropyridine from 2-chloropyridine using HF as the fluorinating agent and a metal oxide catalyst, highlighting its importance in synthetic chemistry (Cochon et al., 2010).

  • Medical Imaging : Carroll et al. (2007) discussed the application of fluorine-18 labelled fluoropyridines, including 2-fluoropyridine, in positron emission tomography (PET) imaging, a medical imaging technique (Carroll et al., 2007).

  • Environmental Applications : The study of the degradation of 2-fluoropyridine in wastewaters was conducted by Stapleton et al. (2006), who explored its photolytic destruction, an important aspect for environmental safety and pharmaceutical effluent management (Stapleton et al., 2006).

  • Chemical Synthesis : Izawa & Stahl (2010) found that using 2-fluoropyridine as a ligand enables high levels of chemo- and regioselectivity in Pd-catalyzed aerobic oxidative coupling reactions, useful in the synthesis of polymers and resins (Izawa & Stahl, 2010).

  • Hydrogen Bonding Studies : Gou et al. (2016) conducted a study on the hydration of 2-fluoropyridine with water molecules, providing insights into hydrogen bonding interactions, crucial for understanding molecular interactions in various fields (Gou et al., 2016).

  • Nuclear Medicine : Xiong et al. (2015) described the synthesis of structurally diverse 2-fluoropyridines, including molecules relevant to PET imaging, showcasing its utility in developing radiotracers for nuclear medicine (Xiong et al., 2015).

  • Organic Synthesis : Thomas et al. (2003) reported on the mild and efficient generation of 2-(dialkylamino)pyridines from 2-fluoropyridine, a significant advancement in organic synthesis (Thomas et al., 2003).

  • Synthesis of Aminopyridines : Li et al. (2018) developed an efficient method for synthesizing 2-aminopyridine derivatives from 2-fluoropyridine, demonstrating its role in the synthesis of important organic compounds (Li et al., 2018).

Safety And Hazards

2-Fluoropyridine is flammable and may cause skin and eye irritation. Proper precautions, such as using personal protective equipment, are essential .

properties

IUPAC Name

2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN/c6-5-3-1-2-4-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAODLNXWYIKSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190689
Record name Pyridine, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear dark brown liquid; [Sigma-Aldrich MSDS]
Record name 2-Fluoropyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19609
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

26.6 [mmHg]
Record name 2-Fluoropyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19609
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Fluoropyridine

CAS RN

372-48-5
Record name 2-Fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoropyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.143
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Fluoropyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKQ4JPY48S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Recently attentiaon has been directed to the use of compounds of the N-F class, i.e. having an N-F bond, as electrophilic fluorinating agents. The prototypical member of this class is perfluoro-N-fluoropiperidine (R. E. Banks and G. E. Williamson, Chem. Ind. (London), 1964, 1864 and R. E. Banks et al, J. Chem. Soc., Perkin Trans. I, 1972, 1098). However, this compound is obtainable only in low yields by electrochemical fluorination of pyridine (about 8% yield) or 2-fluoropyridine (about 13% yield) in anhydrous hydrogen fluoride. Furthermore, it has been found to be inadequately reactive in several applications and, on transfer of fluorine to a carbanionic substrate, liberates the imidoyl fluoride perfluoro-1-azacyclohex-1-ene which then competes for the substrate. Similar problems militate against use of the analogous compounds perfluoro-(N-fluoro-2,6-dimethylpiperidine) and perfluoro-N-fluoromorpholine (R. E. Banks et al, J. Chem. Soc., Perkin Trans. I, 1988, 2805) and of poly[perfluoro-(N-fluoropiperidin-4-ylethylene)] (R. E. Banks & E. Tsiliopoulos, J. Fluorine Chem., 1986, 34, 281) as electrophilic fluorinating agents.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
N-F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
13%
Yield
8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoropyridine
Reactant of Route 2
2-Fluoropyridine
Reactant of Route 3
2-Fluoropyridine
Reactant of Route 4
2-Fluoropyridine
Reactant of Route 5
2-Fluoropyridine
Reactant of Route 6
2-Fluoropyridine

Citations

For This Compound
2,780
Citations
F Marsais, P Granger, G Queguiner - The Journal of Organic …, 1981 - ACS Publications
… On lowering the temperature of the butyllithium reaction with 2-fluoropyridine (1), we observe a simultaneous metalation of 1. This is experimentally proved by reaction of …
Number of citations: 47 pubs.acs.org
S Thomas, S Roberts, L Pasumansky, S Gamsey… - Organic …, 2003 - ACS Publications
… promote the amination of 2-fluoropyridine under mild reaction conditions, providing 2-(dialkylamino)pyridines in excellent yield and purity. Treatment of 2-fluoropyridine with 1.1 equiv of …
Number of citations: 42 pubs.acs.org
Z Xie, Z Wu, X An, X Yue, A Yoshida, X Du… - Chemical Engineering …, 2020 - Elsevier
… In this study, a novel and reliable electrolyte additive, 2-Fluoropyridine (2-FP), was successfully … Therefore, in this study, 2-fluoropyridine (2-FP) was selected as the additive for the …
Number of citations: 62 www.sciencedirect.com
P Boopalachandran, J Laane - Spectrochimica Acta Part A: Molecular and …, 2011 - Elsevier
… The infrared and Raman spectra of liquid and vapor-phase 2-fluoropyridine and 3-… shortening of the C–N(F) bond in 2-fluoropyridine. The C–F bond stretching frequencies are similar to …
Number of citations: 24 www.sciencedirect.com
CW van Dijk, M Sun… - The Journal of Physical …, 2012 - ACS Publications
… , the structures of 2-fluoropyridine and 3-fluoropyridine have … at the ortho position (2-fluoropyridine) relative to nitrogen has … (FTMW) spectra of 2-fluoropyridine and 3-fluoropyridine along …
Number of citations: 27 pubs.acs.org
CA Krasinski, BL Solomon, FF Awwadi… - Journal of …, 2017 - Taylor & Francis
… Thus, studies on 4-amino-2-fluoropyridine copper(II) systems will expand our knowledge of … except for the C–F bond which matches that found in 2-fluoropyridine [Citation27c]. The 2-F-4…
Number of citations: 31 www.tandfonline.com
Q Gou, L Spada, M Vallejo‐Lopez, S Melandri… - …, 2016 - Wiley Online Library
The hydration of 2‐fluoropyridine with one water molecule has been studied with a pulsed jet Fourier transform microwave technique. The rotational spectra of five isotopologues of the 1…
MM Boudakian - Journal of Heterocyclic Chemistry, 1967 - Wiley Online Library
… The reported thermal instability of 2-fluoropyridine could also play a critical role in the high temperature fluorination of 2-chloropyridine. For example, 2-fluoropyridine has been self-…
Number of citations: 16 onlinelibrary.wiley.com
C Bobbio, M Schlosser - The Journal of Organic Chemistry, 2005 - ACS Publications
… 2-Fluoropyridine as the Substrate. 2-Fluoropyridine is known to undergo deprotonation at … Subsequent carboxylation and neutralization afforded the 2-fluoropyridine-3-carboxylic acid (1…
Number of citations: 38 pubs.acs.org
J Inkster, KS Lin, S Ait-Mohand, S Gosselin… - Bioorganic & medicinal …, 2013 - Elsevier
Acetylene-bearing 2-[ 18 F]fluoropyridines [ 18 F]FPy5yne and PEG-[ 18 F]FPyKYNE were prepared via efficient nucleophilic heteroaromatic [ 18 F]fluorination of their corresponding 2-…
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.